7-(3,4-diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
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Description
7-(3,4-diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H27FN4O3S and its molecular weight is 494.59. The purity is usually 95%.
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Biological Activity
The compound 7-(3,4-diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one (CAS No. 1243105-27-2) represents a novel class of thienopyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Its unique structure combines piperazine and thienopyrimidine moieties, which may interact with various biological targets.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
Component | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C22H24F N4O2S |
Molecular Weight | 396.51 g/mol |
The biological activity of this compound is hypothesized to involve interactions with specific receptors and enzymes. The piperazine moiety is known to enhance binding affinity to neurotransmitter receptors, while the fluorophenyl group may provide hydrophobic interactions that stabilize binding. The thieno[3,2-d]pyrimidine core is thought to contribute to the compound's overall bioactivity through its ability to modulate various signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to thienopyrimidines exhibit significant antimicrobial properties. The target for these compounds often includes bacterial enzymes and metabolic pathways critical for pathogen survival.
Anticancer Activity
Research has shown that thienopyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have demonstrated that derivatives can effectively target cancer cell lines, leading to reduced viability and increased apoptosis rates.
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been evaluated for their ability to modulate serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
Case Studies
- Antiplasmodial Activity : A study investigating the antiplasmodial activity of related compounds found that modifications in the thienopyrimidine scaffold significantly influenced potency against Plasmodium falciparum. The IC50 values for these compounds ranged from 0.5 µM to 5 µM, indicating promising activity against malaria parasites .
- Anticancer Studies : In vitro assays on human cancer cell lines demonstrated that certain thienopyrimidine derivatives exhibited IC50 values as low as 10 µM against breast cancer cells, showcasing their potential as anticancer agents .
Data Table of Biological Activities
Properties
IUPAC Name |
7-(3,4-diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O3S/c1-3-33-21-10-9-17(15-22(21)34-4-2)18-16-35-24-23(18)28-26(29-25(24)32)31-13-11-30(12-14-31)20-8-6-5-7-19(20)27/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZFHXAVQNQEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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